

Physical and chemical properties of 3-Acetoxy-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetoxy-2-phenylpropanoic acid

Cat. No.: B028867

[Get Quote](#)

An In-depth Technical Guide to 3-Acetoxy-2-phenylpropanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of **3-Acetoxy-2-phenylpropanoic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

3-Acetoxy-2-phenylpropanoic acid is a chiral organic compound. Its properties can vary depending on the specific stereoisomer. The racemic mixture and the (R)-enantiomer are of particular interest in chemical synthesis.

Table 1: Physical and Chemical Properties of **3-Acetoxy-2-phenylpropanoic Acid**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1] [2] [3]
Molecular Weight	208.21 g/mol	[1] [2] [3]
Appearance	White to off-white crystalline powder	
Melting Point	94-97 °C	
Density	1.23 g/cm ³	
Solubility	Slightly soluble in water; soluble in most organic solvents	
pKa	~3-4	[4]
Purity	≥99% (Analytical Grade)	
CAS Number	14510-36-2 (unspecified isomer) [5] , 37504-67-9 (unspecified isomer) [6] , 131682-38-7 ((R)-enantiomer) [7]	

Note on Isomers: Several CAS numbers are associated with acetoxy-phenylpropanoic acid derivatives, highlighting the importance of specifying the isomer. For instance, CAS 69056-25-3 corresponds to the constitutional isomer 2-Acetoxy-3-phenylpropanoic acid[\[8\]](#).

Spectral Data

Detailed spectral data for **3-Acetoxy-2-phenylpropanoic acid** is not readily available in the public domain. However, spectral information for the closely related parent compound, 3-phenylpropanoic acid, can serve as a useful reference.

Table 2: Spectral Data for 3-Phenylpropanoic Acid

Data Type	Key Features	Source
¹ H NMR (400 MHz, CDCl ₃)	δ 7.34 – 7.17 (m, 5H, Ar-H), 2.97 (t, J = 7.8 Hz, 2H, Ar-CH ₂), 2.69 (t, J = 7.8 Hz, 2H, CH ₂ -COOH)	[9]
¹³ C NMR	Signals for aromatic carbons, methylene carbons, and the carboxylic acid carbon are expected.	[10]
Mass Spectrometry	Fragmentation patterns can be used to confirm the structure.	[11]

Experimental Protocols

While a specific, detailed protocol for the synthesis of **3-Acetoxy-2-phenylpropanoic acid** was not found, a comprehensive, multi-step synthesis for a structurally similar and pharmaceutically relevant compound, (S)-2-acetylthio-3-phenylpropanoic acid, starting from L-phenylalanine, is provided below. This protocol illustrates key chemical transformations that are applicable to the synthesis of phenylpropanoic acid derivatives.

Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine

This synthesis involves three main stages: diazotization and bromination, chiral inversion, and nucleophilic substitution[2].

Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid

- Reaction: Diazotization of L-phenylalanine followed by bromination.
- Procedure: A detailed procedure would involve the reaction of L-phenylalanine with sodium nitrite in the presence of a bromide source and a strong acid.

Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid

- Reaction: Crystallization-induced diastereomeric resolution using (R)-bornylamine.
- Procedure:
 - To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide.
 - Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over 24 hours.
 - Continue to stir the resulting slurry for an additional 24 hours at the same temperature.
 - Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.
 - To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.
 - Extract the (R)-2-bromo-3-phenylpropanoic acid with a suitable organic solvent like MTBE[2].

Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid

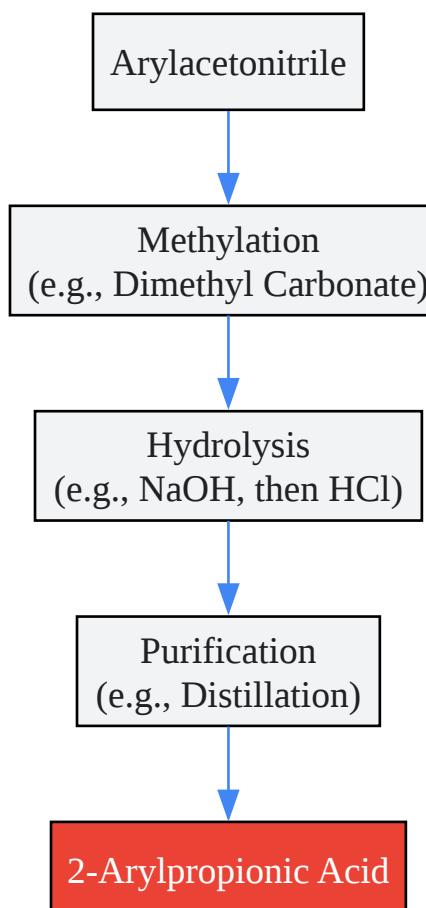
- Reaction: Nucleophilic substitution of the (R)-bromo intermediate with potassium thioacetate.
- Procedure:
 - Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent (e.g., acetone or dimethylformamide).
 - Add potassium thioacetate to the solution and stir the mixture at room temperature.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding water.
 - Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2.

- Extract the product with ethyl acetate.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Recrystallize from a suitable solvent like heptane to yield pure (S)-2-acetylthio-3-phenylpropanoic acid[2].

General Synthesis of 2-Phenylpropionic Acids

Another relevant synthetic approach involves the mono-c-methylation of arylacetonitriles followed by hydrolysis[12][13].

Experimental Workflow for General Synthesis of 2-Phenylpropionic Acid

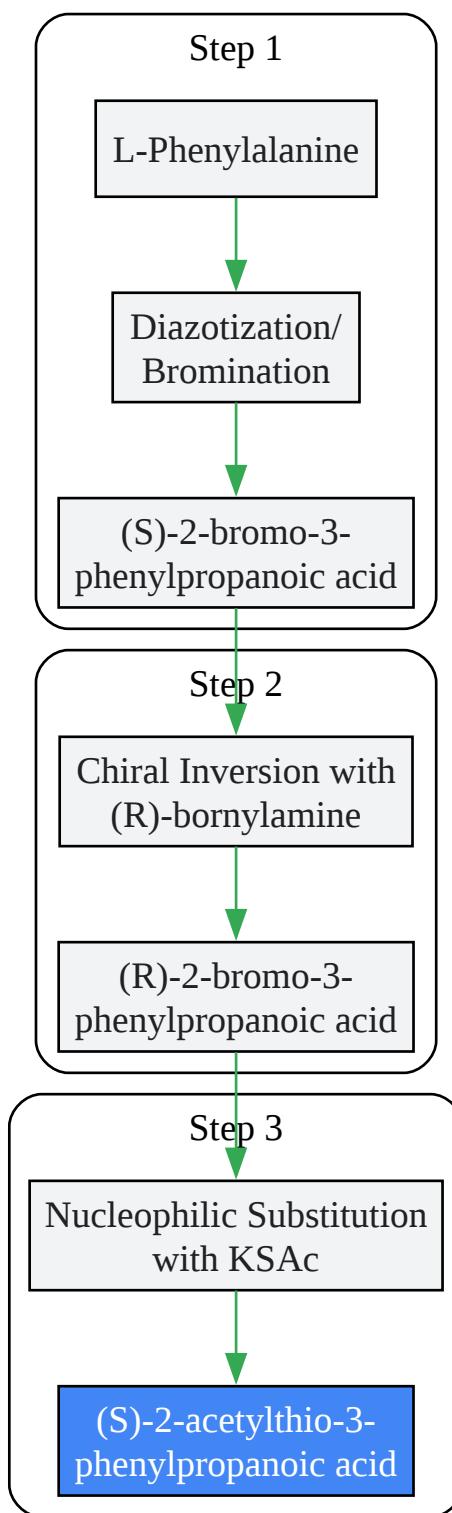


[Click to download full resolution via product page](#)

Caption: General synthetic workflow for 2-arylpropionic acids.

Mandatory Visualizations

Synthetic Pathway for (S)-2-acetylthio-3-phenylpropanoic acid



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for (S)-2-acetylthio-3-phenylpropanoic acid.

Biological Activity

Direct studies on the biological activity and signaling pathways of **3-Acetoxy-2-phenylpropanoic acid** are limited. However, information on its enantiomers and related compounds provides insights into its potential applications.

- Pharmaceutical Intermediate: The (R)-enantiomer, (R)-**3-Acetoxy-2-phenylpropanoic acid** (CAS: 131682-38-7), is utilized as a reference standard in the analytical method development and quality control for the commercial production of Scopolamine, an anticholinergic drug[7].
- Antimicrobial and Antifungal Properties of Related Compounds: The parent compound, 3-phenylpropionic acid, has demonstrated antimicrobial activity against various bacteria, including *Bacillus cereus*, *E. coli*, and *Staphylococcus aureus*, as well as antifungal activity against fungi such as *Aspergillus niger* and *Candida albicans*[14].
- Anticancer Potential of Derivatives: Novel derivatives of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid have been synthesized and are being investigated as potential anticancer agents that target SIRT2 and EGFR[15].

Currently, there is no specific information available regarding the signaling pathways directly modulated by **3-Acetoxy-2-phenylpropanoic acid**. Research into the biological effects of this compound and its derivatives is an area for potential future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Synthesis routes of 3-Ethoxy-3-oxo-2-phenylpropanoic acid [benchchem.com]
2. benchchem.com [benchchem.com]
3. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 125 MHz, H_2O , experimental) (HMDB0000237) [hmdb.ca]

- 4. 3-Acetoxy-2-phenylpropanoic Acid|CAS 14510-36-2 [benchchem.com]
- 5. 3-acetoxy-2-phenylpropanoic Acid - Cas No: 14510-36-2, Purity 98%, Molecular Weight 208.2, Appearance Solid at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. 3-acetoxy-2-phenylpropanoic acid | CAS#:37504-67-9 | Chemsoc [chemsrc.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 2-Acetoxy-3-phenylpropanoic acid | C11H12O4 | CID 11106576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 10. 3-Phenylpropionic acid(501-52-0) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 14. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Acetoxy-2-phenylpropanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028867#physical-and-chemical-properties-of-3-acetoxy-2-phenylpropanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com